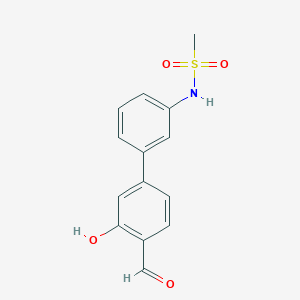
2-Formyl-5-(3-methylsulfonylaminophenyl)phenol, 95%
Descripción general
Descripción
2-Formyl-5-(3-methylsulfonylaminophenyl)phenol, 95% (2F5MSPP) is an organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 145-148°C and a boiling point of 211-214°C. It is soluble in ethanol and slightly soluble in water. 2F5MSPP is a member of a family of compounds known as phenols, which are characterized by the presence of a hydroxyl group attached to an aromatic ring. 2F5MSPP has a wide range of applications in the laboratory, including in the synthesis of other compounds, as a reagent for chemical reactions, and as a probe for biochemical and physiological studies.
Mecanismo De Acción
2-Formyl-5-(3-methylsulfonylaminophenyl)phenol, 95% is believed to act as an antioxidant in the body. It is believed to scavenge free radicals, which are molecules that can cause oxidative damage to cells. It is also believed to reduce inflammation, which is associated with a variety of diseases. In addition, it is believed to reduce the activity of enzymes involved in the breakdown of proteins and lipids, which can lead to cell damage.
Biochemical and Physiological Effects
2-Formyl-5-(3-methylsulfonylaminophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to reduce the activity of enzymes involved in the breakdown of proteins and lipids, as well as to reduce inflammation. It has also been shown to scavenge free radicals, which can cause oxidative damage to cells. In addition, it has been shown to reduce the activity of enzymes involved in the breakdown of neurotransmitters, which can lead to changes in behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Formyl-5-(3-methylsulfonylaminophenyl)phenol, 95% has several advantages for laboratory experiments. It is relatively stable, easy to prepare, and inexpensive. In addition, it is soluble in a variety of solvents, making it suitable for a variety of reactions. The main limitation of 2-Formyl-5-(3-methylsulfonylaminophenyl)phenol, 95% is that it is not as soluble in water as some other compounds, making it less suitable for reactions that require aqueous solutions.
Direcciones Futuras
The potential future applications of 2-Formyl-5-(3-methylsulfonylaminophenyl)phenol, 95% are numerous. It could be used in the synthesis of other compounds, such as drugs or other therapeutic agents, as well as in biochemical and physiological studies. It could also be used as a probe to study the effects of oxidative stress on cells, or to study the effects of drugs on the brain. Additionally, it could be used as a reagent in the synthesis of other compounds, or as a tool to study the effects of environmental pollutants on cells. Finally, it could be used to study the effects of aging on cells or to study the effects of diet on cell health.
Métodos De Síntesis
2-Formyl-5-(3-methylsulfonylaminophenyl)phenol, 95% can be synthesized by a method known as nitration followed by reduction. This method involves the reaction of a phenol with nitric acid, followed by the reduction of the nitro group with a reducing agent such as sodium thiosulfate. The nitration reaction produces a nitroaromatic compound, which is then reduced to the desired product. The nitration reaction can be carried out in a variety of solvents, including ethanol, acetic acid, and dimethylformamide.
Aplicaciones Científicas De Investigación
2-Formyl-5-(3-methylsulfonylaminophenyl)phenol, 95% has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of other compounds, such as 2-formyl-5-(3-methylsulfonylaminophenyl)benzene, which is used in the synthesis of drugs. 2-Formyl-5-(3-methylsulfonylaminophenyl)phenol, 95% has also been used as a probe for biochemical and physiological studies. It has been used to study the effects of drugs on the brain, as well as to study the effects of oxidative stress on cells.
Propiedades
IUPAC Name |
N-[3-(4-formyl-3-hydroxyphenyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-20(18,19)15-13-4-2-3-10(7-13)11-5-6-12(9-16)14(17)8-11/h2-9,15,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDIWHSHQLGXGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685364 | |
| Record name | N-(4'-Formyl-3'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-(3-methylsulfonylaminophenyl)phenol | |
CAS RN |
1261907-63-4 | |
| Record name | Methanesulfonamide, N-(4′-formyl-3′-hydroxy[1,1′-biphenyl]-3-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261907-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4'-Formyl-3'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




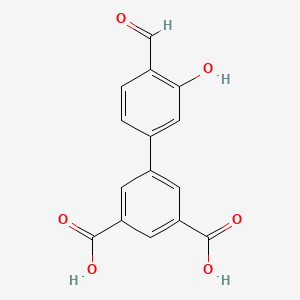
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378941.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378943.png)
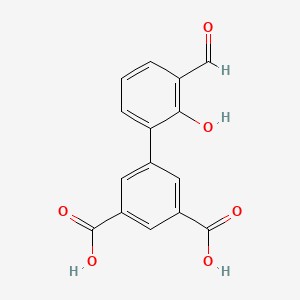
![6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378959.png)
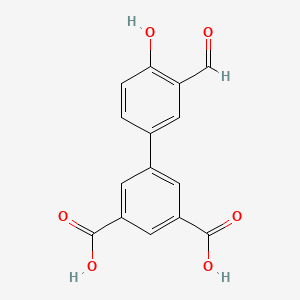

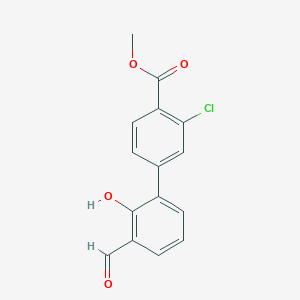




![6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6379020.png)